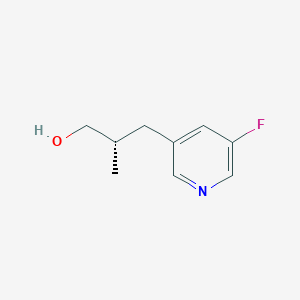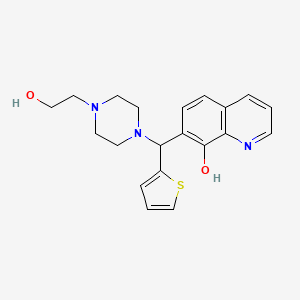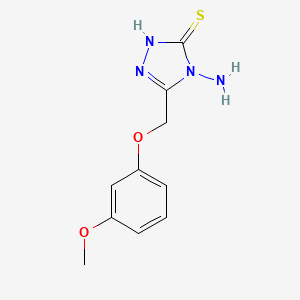![molecular formula C23H25ClN4O4S2 B2841404 N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride CAS No. 1351661-67-0](/img/structure/B2841404.png)
N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O4S2 and its molecular weight is 521.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety, including similar structures to the compound , has shown promising antimicrobial activities. These derivatives were synthesized through various chemical reactions and screened for their antimicrobial activities, with some compounds demonstrating good or moderate activity against microbial strains (Sahin et al., 2012).
Anticancer Applications
Synthesis and Antitumor Properties
- New derivatives containing the morpholine moiety have been synthesized and evaluated for their antitumor properties. These compounds, prepared via chemical reactions involving N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, have shown promising results in anticancer activity screening, highlighting their potential as new anticancer agents (Horishny et al., 2020).
Pro-Apoptotic Indapamide Derivatives
- A series of indapamide derivatives, including structures similar to the compound of interest, were synthesized and shown to exhibit proapoptotic activity against melanoma cell lines, with one particular compound demonstrating significant growth inhibition. This research underscores the potential of these compounds in developing anticancer therapies (Yılmaz et al., 2015).
Novel Indole Based Arylsulfonylhydrazides
- Indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring were synthesized and evaluated for their anticancer activity against human breast cancer cells. Among these compounds, one demonstrated promising inhibition of cancer cell proliferation, indicating significant potential for cancer treatment (Gaur et al., 2022).
Cardiac Electrophysiological Activity
Compounds similar in structure to the compound of interest have been studied for their cardiac electrophysiological activity, specifically as selective class III agents. These studies contribute to the understanding of potential therapeutic applications in cardiac arrhythmias and the development of new class III electrophysiological agents (Morgan et al., 1990).
Eigenschaften
IUPAC Name |
N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1H-indole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2.ClH/c1-33(29,30)20-8-4-7-19-21(20)25-23(32-19)27(10-9-26-11-13-31-14-12-26)22(28)17-15-24-18-6-3-2-5-16(17)18;/h2-8,15,24H,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPXXHOHVMGULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CNC5=CC=CC=C54.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(2-chlorobenzyl)-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841321.png)

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2841324.png)

![N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide](/img/structure/B2841326.png)




![[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2841337.png)
![2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2841339.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2841341.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/no-structure.png)